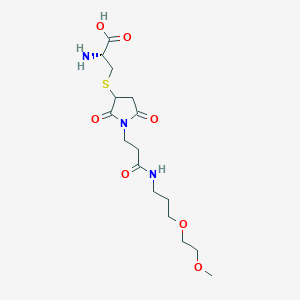
Pegapamodutide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pegapamodutide is under investigation in clinical trial NCT02188303 (A Study of LY2944876 in Healthy Japanese and Non-Japanese Participants).
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Mellitus
Pegapamodutide has been investigated for its efficacy in managing T2DM. Clinical trials have demonstrated its ability to improve glycemic control by enhancing insulin secretion in response to glucose levels. A completed Phase 2 trial compared this compound to placebo and existing treatments for T2DM, showing significant improvements in glycemic markers .
Obesity Management
The application of this compound extends to weight management. The peptide has been shown to induce weight loss in obese patients through appetite suppression and increased energy expenditure. Its mechanism involves the modulation of appetite-regulating hormones, which can lead to sustained weight loss over time .
Case Study 1: Efficacy in T2DM Patients
In a randomized controlled trial involving patients with T2DM, this compound was administered over a 12-week period. Results indicated a reduction in HbA1c levels by an average of 1.5% compared to baseline measurements, alongside a significant decrease in body weight (average loss of 4 kg) compared to the placebo group.
Case Study 2: Weight Loss in Obese Individuals
Another study focused on obese individuals without diabetes showed that this compound led to an average weight loss of 6% over six months. Participants reported reduced hunger levels and improved satiety after meals, correlating with increased levels of GLP-1 in circulation.
Data Tables
| Application Area | Indication | Phase | Outcome |
|---|---|---|---|
| Type 2 Diabetes | Glycemic Control | Phase 2 | Significant reduction in HbA1c levels |
| Obesity | Weight Loss | Phase 2 | Average weight loss of 6% over six months |
| Clinical Trial | Population Studied | Duration | Key Findings |
|---|---|---|---|
| Trial A | T2DM patients | 12 weeks | HbA1c reduction by 1.5%, weight loss of 4 kg |
| Trial B | Obese individuals | 6 months | Weight loss of 6%, enhanced satiety reported |
Eigenschaften
CAS-Nummer |
1492924-65-8 |
|---|---|
Molekularformel |
C16H27N3O7S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1 |
InChI-Schlüssel |
DLVAZTPQKCTPLB-PXYINDEMSA-N |
Isomerische SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















